Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid

GPR109b Agonism GPCR Selectivity Metabolic Disease

This 1-benzyl derivative is a selective small-molecule agonist of the human orphan GPR109b receptor, enabling dissection of GPR109b-mediated metabolic pathways without confounding GPR109a activation. The 1-benzyl substituent is critical for receptor selectivity and serves as a key SAR probe for medicinal chemistry programs targeting dyslipidemia and atherosclerosis. Procuring this compound provides a defined pharmacological tool with established analytical characterization, ensuring experimental reproducibility.

Molecular Formula C14H11N3O2
Molecular Weight 253.261
CAS No. 220143-28-2
Cat. No. B2383191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid
CAS220143-28-2
Molecular FormulaC14H11N3O2
Molecular Weight253.261
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2
InChIInChI=1S/C14H11N3O2/c18-14(19)11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
InChIKeyDYDCPTUTFGJNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid (CAS 220143-28-2) Procurement & Selection Guide


1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid (CAS 220143-28-2) is a 1-substituted benzotriazole-5-carboxylic acid derivative within the broader class of heterocyclic carboxylic acids [1]. This compound class has been identified as a source of the first reported selective small-molecule agonists for the human orphan G-protein-coupled receptor GPR109b (HM74), a low-affinity receptor for the HDL-raising drug niacin [1]. The specific 1-benzyl substitution distinguishes this compound from other alkyl and aryl analogs, contributing to a unique pharmacological profile relevant for metabolic disorder research [2].

Why 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid Cannot Be Readily Replaced by Other 1-Alkyl-Benzotriazole Analogs


Substitution at the 1-position of the benzotriazole-5-carboxylic acid scaffold is a critical determinant of pharmacological activity. Research demonstrates that this class of compounds achieves a high degree of selectivity for the GPR109b receptor over the highly homologous GPR109a receptor [1]. This selectivity is attributed to a difference in the amino acid sequence adjacent to a key arginine-ligand interaction, which allows somewhat larger ligands to be tolerated by GPR109b [1]. Therefore, seemingly minor changes from the 1-benzyl group to other alkyl or aryl substituents can profoundly alter receptor binding, selectivity, and downstream efficacy. Generic substitution without quantitative comparative data on the specific substituent poses a significant risk of obtaining a compound with a completely different biological profile, undermining the validity of research results [1][2].

Quantitative Differentiation Guide for 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid (CAS 220143-28-2)


Validated Member of a Selectivity-Defined Chemical Series for GPR109b Agonism

The target compound, 1-benzyl-1H-benzotriazole-5-carboxylic acid (compound 3v), is a synthesized and analytically characterized member of a chemical series proven to be highly selective agonists for the human GPR109b receptor [1]. The series exhibits no activity at the highly homologous high-affinity niacin receptor GPR109a [1]. The target compound's specific incorporation into this series, as documented in the primary literature, confirms its structural identity and its belonging to a class with a well-defined, differentiated pharmacological profile compared to other GPR109a/b ligands [1][2].

GPR109b Agonism GPCR Selectivity Metabolic Disease

Explicit Listing in Patent for Treatment of Metabolic Disorders

This exact compound, 1-benzylbenzotriazole-5-carboxylic acid, is explicitly claimed and disclosed in a patent application (US20060122240A1) for methods of prophylaxis or treatment of numerous metabolic-related disorders, including Type 2 diabetes, insulin resistance, atherosclerosis, and coronary heart disease [1]. This separate intellectual property documentation directly links the specific 1-benzyl substitution pattern to a specific therapeutic utility, distinguishing it from analogs that are not individually named in such claims [1].

Metabolic Syndrome Type 2 Diabetes Dyslipidemia

Analytical Identity and Purity Profile of the Synthesized Compound (3v)

The target compound's synthesis is documented in primary literature with associated analytical data, confirming its identity. The compound (3v) was prepared via Method A and showed an HPLC purity of 90% (tr=2.04 min) with a mass spectrum peak of m/z (ES+): 254 [M+H]+, consistent with its molecular formula C14H11N3O2 [1]. This provides a baseline analytical fingerprint for procurement and quality control. The directly comparable 1-isopropyl analog (3c), a potent reference agonist in the same series, was initially commercially sourced and later resynthesized in-house, highlighting the practical importance of compound identity verification [1]. In contrast, the 1-methyl (3a) and 1-phenyl (3b) starting materials were commercially purchased, and their identity data is not reported [1].

Analytical Chemistry Compound Identity Verification HPLC-MS

Optimal Research & Procurement Scenarios for 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid


Investigating Selective GPR109b Signaling in Metabolic Disease Models

Based on its belonging to a class of compounds with proven selectivity for GPR109b over GPR109a [1], the compound is a highly suitable tool for in vitro studies aimed at dissecting the specific role of GPR109b in metabolic pathways, such as lipolysis or glucose homeostasis. Its use can help avoid confounding effects from GPR109a activation, a common issue with non-selective ligands like niacin [1].

Structure-Activity Relationship (SAR) Studies on the GPR109b Agonist Pharmacophore

The 1-benzyl substituent acts as a key structural variant in the SAR exploration of the benzotriazole-5-carboxylic acid series [1]. Procuring this specific analog allows medicinal chemists to probe the effect of the steric and lipophilic properties of the benzyl group on receptor binding and functional activity, directly building on the published work [1].

Validated Starting Point for Lead Optimization in Dyslipidemia Drug Discovery

As an explicitly claimed compound in a patent for treating dyslipidemia, atherosclerosis, and related disorders [2], this compound represents a tangible starting point for a drug discovery program targeting these indications. Its procurement is justified by the combination of a defined pharmacological profile and existing intellectual property precedent, which can guide the design of follow-up compounds with improved drug-like properties [2].

Procurement with Traceable Analytical Identity for Reference Standard Use

The compound's disclosed synthesis and analytical data from the primary literature (HPLC/MS) [3] enable purchasers to request material that meets specific identity criteria. This is crucial for use as a positive control or reference standard in biological assays, ensuring experimental reproducibility that cannot be guaranteed with an uncharacterized or purely commercial analog.

Quote Request

Request a Quote for 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.